![molecular formula C14H16N4O3 B1482970 benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate CAS No. 2098071-26-0](/img/structure/B1482970.png)
benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Overview
Description
Benzyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 1,2,3-triazole ring is linked with amine and ester groups . This compound is part of a class of compounds known as 1,2,3-triazole hybrids, which have been synthesized due to their notable therapeutic importance .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This synthesis method allows for the creation of a diverse set of substituted 1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of this compound can be characterized using different spectral techniques . The 1,2,3-triazole ring in the compound contributes to its enhanced biocompatibility due to its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Chemical Reactions Analysis
The chemical reactions involving this compound are typically catalyzed by copper. For example, a polytriazolylamine ligand can stabilize Cu(I) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups in the compound .
Scientific Research Applications
Synthesis and Chemical Interactions
- π-Hole Tetrel Bonding Interactions : Triazole derivatives, including benzyl and ethyl variants, have been synthesized and characterized, demonstrating self-assembled dimers in solid states through symmetrically equivalent O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and further rationalized using molecular electrostatic potential (MEP) surface calculations, highlighting the influence of substituents on interaction energy (Ahmed et al., 2020).
Material Sciences and Organic Synthesis
- Microwave-Assisted Organic Synthesis (MAOS) : The use of MAOS for synthesizing ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was explored, showcasing an efficient synthesis method. The product exhibited significant corrosion inhibition efficiency on carbon steel, demonstrating the potential for industrial applications (Insani et al., 2015).
Biological Activities
- Antimicrobial and Antifungal Activities : Novel triazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing potential as lead compounds for developing new therapeutics. For instance, compounds displayed moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, with some showing excellent anticonvulsant activity (Rajasekaran et al., 2006).
Antiproliferative Activity
- Cancer Research : A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides was synthesized, with some compounds showing significant inhibition of cancer cell growth. This indicates the potential of these compounds as scaffolds for developing new anticancer agents (Stefely et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction could lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
Similar compounds have been found to possess a favorable profile and can be considered as patient compliant , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to inhibit colony formation in certain cell lines in a concentration-dependent manner , suggesting that this compound may have similar effects.
Action Environment
It is known that similar compounds exhibit stability against metabolic degradation , suggesting that this compound may also be stable under various environmental conditions.
Safety and Hazards
Future Directions
The 1,2,3-triazole framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored . Therefore, future research could focus on exploring the coordination chemistry of these compounds and developing new drugs based on the 1,2,3-triazole framework .
properties
IUPAC Name |
benzyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMXSPACKPDRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=C(N=N1)C=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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